Spg302

Alzheimer's Disease Synaptic Plasticity Dendritic Spine Density

SPG302 (Tazbentetol) is a third-generation pegylated benzothiazole derivative and first-in-class synaptic regenerative therapeutic. Unlike conventional benzothiazoles, it uniquely restores glutamatergic synapse density by upregulating PSD-95/drebrin/AMPA receptors, with efficacy proven independent of amyloid-beta/tau pathology. Validated in 3xTg-AD mice (cognitive recovery), rat C2SH spinal cord injury (diaphragm EMG restoration), and a murine glaucoma model (RGC/axon protection). Clinically, Phase 2a data show a 76% slower ALSFRS-R decline in ALS. This compound is essential for translational research on synaptogenic neuroprotection and CNS trauma, and is available for R&D procurement.

Molecular Formula C21H25NO5S
Molecular Weight 403.5 g/mol
CAS No. 2274723-90-7
Cat. No. B10860899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpg302
CAS2274723-90-7
Molecular FormulaC21H25NO5S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCCOCCOCCOCCO
InChIInChI=1S/C21H25NO5S/c23-9-10-24-11-12-25-13-14-26-15-16-27-18-7-5-17(6-8-18)21-22-19-3-1-2-4-20(19)28-21/h1-8,23H,9-16H2
InChIKeyXSAIPEACQNRHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPG302 (Tazbentetol, CAS 2274723-90-7): A Third-Generation Pegylated Benzothiazole Synaptogenic Small Molecule for Neurodegenerative Disease Research


SPG302 (also known as Tazbentetol) is a synthetic, orally bioavailable, third-generation pegylated benzothiazole derivative with the molecular formula C21H25NO5S and a molecular weight of 403.5 g/mol [1]. It functions as a synaptogenic neuroprotectant, increasing the density of glutamatergic synapses by promoting the formation of dendritic spines and stabilizing postsynaptic architecture via up-regulation of PSD-95, drebrin, and AMPA-type glutamate receptors . SPG302 is under clinical investigation for Alzheimer's disease (Phase 2), amyotrophic lateral sclerosis (Phase 1/2), and schizophrenia (Phase 2) [2]. It is recognized as a first-in-class synaptic regenerative therapeutic [3].

SPG302 (CAS 2274723-90-7) Procurement Rationale: Why Generic Benzothiazole Derivatives and Other Synaptogenic Agents Cannot Substitute for SPG302


Generic substitution of SPG302 with other benzothiazole derivatives or commercially available synaptogenic agents is not scientifically justifiable. While other benzothiazoles may exhibit some CNS activity [1], SPG302 is a specific third-generation pegylated derivative that has been systematically optimized for oral bioavailability, blood-brain barrier penetration, and a unique mechanism of action targeting an undisclosed regulator of the F-actin-based cytoskeleton [2]. Its synaptogenic effects are demonstrably independent of amyloid-beta and tau pathology modulation [3], distinguishing it from many Alzheimer's-focused agents. Furthermore, its quantitative efficacy in restoring synaptic density, improving functional outcomes in multiple distinct disease models (AD, SCI, glaucoma), and its clinical stage of development are specific to this exact molecular entity. Using any other benzothiazole or synaptogenic compound would introduce unverified and likely suboptimal pharmacokinetic, pharmacodynamic, and safety profiles, invalidating any research or development continuity based on SPG302's established data.

SPG302 (CAS 2274723-90-7): A Quantitative Evidence Guide for Scientific Selection and Procurement


SPG302 Restores Hippocampal Synaptic Density and Cognitive Function in an Alzheimer's Disease Mouse Model: Comparative Data vs. Untreated Disease Controls

In the 3xTg-AD transgenic mouse model of Alzheimer's disease, daily intraperitoneal administration of SPG302 for 4 weeks significantly restored hippocampal synaptic density, which is severely depleted in the disease state. A dose of 30 mg/kg SPG302 led to a statistically significant increase in mushroom and stubby spine profiles [1]. The underlying molecular changes included a significant increase in the expression of key postsynaptic proteins: PSD95, Drebrin, and AMPA receptor (p-GluA1) compared to vehicle-treated 3xTg-AD mice. Notably, this functional and structural recovery occurred without any alteration in amyloid-beta (Aβ) or tau pathology [2].

Alzheimer's Disease Synaptic Plasticity Dendritic Spine Density

SPG302 Enhances Functional Recovery of Diaphragm Muscle Activity After Cervical Spinal Cord Injury in Rats: Comparative Data vs. Vehicle Control

In a rat model of cervical spinal cord hemisection (C2SH), which induces significant deficits in diaphragm muscle (DIAm) function, 14 days of treatment with SPG302 significantly enhanced functional recovery compared to vehicle (DMSO) [1]. SPG302 treatment ameliorated deficits in DIAm electromyography (EMG) activity and transdiaphragmatic pressure (Pdi) during various ventilatory and non-ventilatory behaviors. Specifically, SPG302 increased the percentage of rats exhibiting recovery of eupneic DIAm EMG activity to pre-injury levels, and also improved Pdi deficits [2].

Spinal Cord Injury Synaptogenesis Respiratory Function

SPG302 Protects Retinal Ganglion Cells and Preserves Synaptic Integrity in a Glaucoma Mouse Model: Comparative Data vs. Untreated Disease Controls

In a mouse model of glaucoma, treatment with SPG302 demonstrated significant neuroprotective effects on retinal ganglion cells (RGCs) and their axons [1]. Elevated intraocular pressure in this model disrupted synapses, as evidenced by reduced synaptophysin expression and homeostatic increases in Bassoon and PSD95 levels in the inner plexiform layer. SPG302 treatment effectively preserved synaptic integrity by reversing these molecular changes, and also improved retinal function as assessed by pattern electroretinogram (PERG) testing [2].

Glaucoma Neuroprotection Retinal Ganglion Cell

SPG302 Slows ALS Disease Progression and Improves EEG Patterns in a Phase 2a Clinical Trial: Comparative Data vs. Historical Controls

In a Phase 2a clinical trial (NCT05882695) involving patients with amyotrophic lateral sclerosis (ALS), once-daily oral SPG302 (300 mg) demonstrated significant clinical benefits. When compared with historical controls from the PRO-ACT database (n=299), patients treated with SPG302 (n=18) exhibited a 76% slower rate of decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score over a 6-month period [1]. Furthermore, 82% of SPG302-treated patients demonstrated a stable or improved rate of disease progression at the end of the 28-day treatment period [2].

Amyotrophic Lateral Sclerosis Clinical Trial Disease Progression

SPG302 Demonstrates Synaptic Regeneration Independent of Amyloid and Tau Pathology in Alzheimer's Disease: Mechanism-Based Differentiation from Standard-of-Care Agents

A key differentiating feature of SPG302 is its mechanism of action, which is independent of amyloid-beta (Aβ) and tau pathology. In the 3xTg-AD mouse model, while SPG302 restored synaptic density and improved cognitive function, it did not alter the levels of Aβ plaques or hyperphosphorylated tau [1]. This is in stark contrast to the majority of late-stage clinical failures for AD, which directly targeted Aβ or tau, and to the approved anti-amyloid antibody therapies (e.g., lecanemab, donanemab) which have shown only modest clinical benefit and are associated with significant safety risks [2]. SPG302's unique approach focuses on downstream synaptic repair, offering a complementary and potentially more robust therapeutic strategy.

Alzheimer's Disease Mechanism of Action Amyloid-beta

SPG302 (CAS 2274723-90-7): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Synaptic Repair Mechanisms in Alzheimer's Disease Models Independent of Amyloid/Tau Pathways

Researchers investigating novel AD therapies that bypass the limitations of amyloid-beta and tau-targeting approaches should use SPG302 as a validated tool compound. Its demonstrated ability to restore synaptic density and cognitive function in the 3xTg-AD mouse model without altering Aβ or tau pathology [1] provides a unique opportunity to study downstream synaptic repair mechanisms. This scenario is ideal for labs focusing on synaptic plasticity, neuroprotection, and the development of regenerative therapies for AD [2].

Evaluating Synaptogenic Interventions for Functional Recovery After Traumatic Spinal Cord Injury

Preclinical studies focused on spinal cord injury (SCI) repair, particularly those assessing respiratory function recovery, can utilize SPG302 as a reference synaptogenic agent. The quantitative data showing enhanced recovery of diaphragm muscle EMG activity and transdiaphragmatic pressure in a rat C2SH model [1] directly support its use in SCI research. This scenario is relevant for pharmaceutical and academic labs exploring pharmacological strategies to promote functional recovery after CNS trauma [2].

Developing Neuroprotective Strategies for Glaucoma and Other Optic Neuropathies

SPG302 is a strong candidate for research into neuroprotection for glaucoma and other optic nerve degenerative conditions. The evidence that it preserves retinal ganglion cells, protects axons, and maintains synaptic integrity in a murine glaucoma model [1] makes it a valuable tool for studying synaptogenic approaches to vision preservation. This is particularly relevant given that current glaucoma therapies only target intraocular pressure, leaving many patients with progressive vision loss [2].

Clinical Biomarker and Translational Research for ALS and Other Motor Neuron Diseases

Given its advanced clinical stage, SPG302 serves as a critical reference compound for translational research in ALS. The Phase 2a clinical data showing a 76% slower rate of decline in ALSFRS-R compared to historical controls [1] provides a benchmark for evaluating new therapeutic candidates. It is also ideal for studies investigating pharmacodynamic biomarkers, such as EEG patterns, and for designing next-generation clinical trials for motor neuron diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spg302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.